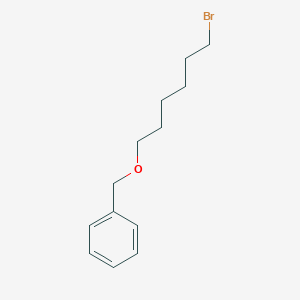

Benzyl 6-Bromohexyl Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDZRWPKYMHVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382813 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-27-7 | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 6-Bromohexyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 6-Bromohexyl Ether

This guide provides a comprehensive overview and detailed protocols for the synthesis of Benzyl 6-Bromohexyl Ether, a valuable bifunctional molecule utilized as a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural outline but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Versatility of this compound

This compound (CAS No. 54247-27-7) is a colorless to pale yellow liquid that serves as a critical building block in organic chemistry.[1][2] Its structure incorporates a benzyl ether moiety, which can function as a stable protecting group for alcohols, and a terminal bromohexyl chain, which is amenable to a wide range of nucleophilic substitution reactions. This dual functionality allows for the sequential or orthogonal introduction of different molecular fragments, making it a highly versatile intermediate in multi-step syntheses.

The primary application of this compound lies in its ability to act as a linker, connecting a benzyloxy-protected active pharmacophore to another molecular entity or a solid support. The benzyl group is particularly advantageous as a protecting group due to its general stability across a range of reaction conditions and its susceptibility to facile cleavage via catalytic hydrogenation.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most reliable and widely employed method for the preparation of this compound is the Williamson ether synthesis.[3] This classic organic reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3]

The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the alkoxide, by deprotonating the corresponding alcohol with a strong base. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the ether linkage. For the synthesis of benzyl ethers, the use of benzyl halides is particularly effective as they are primary halides and lack β-hydrogens, which minimizes the potential for the competing E2 elimination reaction, leading to cleaner reactions and higher yields.

Two primary synthetic routes based on the Williamson ether synthesis are viable for the preparation of this compound:

-

Route A: Reaction of 6-bromo-1-hexanol with a benzyl halide (e.g., benzyl bromide).

-

Route B: Reaction of benzyl alcohol with 1,6-dibromohexane.

Route A is generally preferred as it avoids the potential for the formation of a diether byproduct, which can occur in Route B if both ends of the 1,6-dibromohexane react with the benzyl alkoxide.

Experimental Protocol: Synthesis of this compound from 6-Bromo-1-hexanol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, with a focus on explaining the rationale behind each procedural step.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 6-Bromo-1-hexanol | C₆H₁₃BrO | 181.07 | ≥97% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |

| Benzyl Bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Fisher Scientific |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | Fisher Scientific |

| Brine (Saturated Aqueous Sodium Chloride) | NaCl | 58.44 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |

Step-by-Step Procedure

Step 1: Preparation of the Sodium Alkoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-bromo-1-hexanol (1.0 eq).

-

Dissolve the alcohol in anhydrous tetrahydrofuran (THF). The use of an anhydrous aprotic solvent like THF is crucial to prevent the quenching of the strong base.

-

Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exothermic reaction upon the addition of sodium hydride.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. The excess of sodium hydride ensures complete deprotonation of the alcohol.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete formation of the sodium alkoxide.

Step 2: Ether Formation

-

Cool the freshly prepared sodium alkoxide solution back to 0 °C.

-

Slowly add benzyl bromide (1.1 eq) dropwise via a syringe or dropping funnel. This exothermic reaction should be controlled to prevent side reactions.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction (as indicated by TLC), cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and finally with brine. These washing steps remove any remaining inorganic salts and impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow liquid.

Reaction Mechanism and Workflow Diagrams

Reaction Mechanism

The synthesis proceeds via a classic SN2 mechanism. The alkoxide ion, generated from the deprotonation of 6-bromo-1-hexanol, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide from the backside, leading to a concerted bond formation between the oxygen and the benzylic carbon, and simultaneous cleavage of the carbon-bromine bond.

Caption: SN2 mechanism of this compound synthesis.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

| Technique | Expected Peaks/Shifts |

| ¹H NMR | δ ~7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.45 (t, 2H, -O-CH₂-), 3.40 (t, 2H, -CH₂-Br), 1.85 (m, 2H), 1.60 (m, 2H), 1.45-1.35 (m, 4H). |

| ¹³C NMR | δ ~138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 72.9 (Ar-CH₂-O), 70.3 (-O-CH₂-), 33.8 (-CH₂-Br), 32.7, 29.5, 28.0, 25.9, 25.4.[4] |

| IR (Infrared) | ~3030 cm⁻¹ (Ar C-H stretch), ~2930, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O-C stretch), ~740, 700 cm⁻¹ (Ar C-H bend). |

Safety and Handling

-

Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is explosive. Handle only under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzyl Bromide: A lachrymator and corrosive. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

-

Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Ensure there are no ignition sources nearby during their use.

References

-

PubChemLite. This compound (C13H19BrO). [Link]

-

CP Lab Safety. This compound, min 97%, 25 grams. [Link]

-

Seven Chongqing Chemdad Co., Ltd. This compound. [Link]

-

Chemhel ASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link]

Sources

Benzyl 6-Bromohexyl Ether chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Benzyl 6-Bromohexyl Ether

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 54247-27-7), a bifunctional reagent of significant interest in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this versatile compound, grounding theoretical principles in practical, field-proven insights.

Introduction: A Molecule of Duality

This compound is a valuable chemical intermediate distinguished by its dual functionality.[1] It incorporates a stable benzyl ether protecting group at one end of a C6 alkyl chain and a reactive primary alkyl bromide at the other. This unique architecture allows for selective, sequential chemical transformations, making it an ideal building block or linker in multi-step syntheses.[1] Its utility is most pronounced in the construction of complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular assembly is paramount.[1]

The molecule's design—a robust protective group separated from a reactive site by a flexible hexyl spacer—offers chemists a reliable tool for introducing a benzyloxy-terminated alkyl chain into various substrates. This guide will explore the properties that make it a staple reagent and provide the technical details necessary for its effective use in a laboratory setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are summarized below, providing the foundational data required for its identification and use.

Core Physical Properties

The compound is typically supplied as a colorless to light yellow, clear liquid.[1] Its key physical properties are detailed in the table below, compiled from leading chemical suppliers.

| Property | Value | Source |

| CAS Number | 54247-27-7 | [2][3] |

| Molecular Formula | C₁₃H₁₉BrO | [2][3][4] |

| Molecular Weight | 271.19 g/mol | [2] |

| Appearance | Colorless to Light Yellow Clear Liquid | [1] |

| Boiling Point | 320.1°C at 760 mmHg | [2] |

| Density | ~1.21 g/cm³ | [2] |

| Refractive Index | ~1.522 | [2] |

| Purity (Typical) | >97.0% (GC) | [1][3] |

| Storage | Room temperature, sealed in dry conditions.[3] A cool, dark place (<15°C) is recommended for long-term stability. |

Spectroscopic Signature

Spectroscopic analysis is essential for verifying the structure and purity of this compound. The expected spectral characteristics are outlined below, providing a reference for quality control.

Caption: Chemical Structure of this compound.

| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment and Rationale |

| IR Spectroscopy | ~3030 | Aromatic C-H stretch from the benzyl group. |

| ~2930, ~2860 | Aliphatic C-H stretches from the hexyl chain. | |

| ~1100 (Strong) | Characteristic C-O-C ether stretch. This is a key diagnostic peak.[5][6] | |

| ~740, ~700 | Bending modes for a monosubstituted benzene ring. | |

| ¹H NMR Spectroscopy | ~7.35 (m, 5H) | Protons on the phenyl ring of the benzyl group. |

| ~4.50 (s, 2H) | Methylene protons of the benzyl group (-O-CH₂ -Ph). Their proximity to both the oxygen and the aromatic ring results in a significant downfield shift.[5][6] | |

| ~3.45 (t, 2H) | Methylene protons adjacent to the ether oxygen (-CH₂ -O-).[5][6] | |

| ~3.40 (t, 2H) | Methylene protons adjacent to the bromine atom (-CH₂ -Br). The electronegative bromine causes a strong downfield shift. | |

| ~1.85 (p, 2H) | Methylene protons beta to the bromine atom. | |

| ~1.60 (p, 2H) | Methylene protons beta to the ether oxygen. | |

| ~1.40 (m, 4H) | Remaining two methylene groups in the center of the hexyl chain. | |

| ¹³C NMR Spectroscopy | ~138 | Quaternary aromatic carbon of the benzyl group. |

| ~128.5, ~127.7 | Aromatic CH carbons of the benzyl group. | |

| ~73 | Methylene carbon of the benzyl group (-O-C H₂-Ph).[5][6] | |

| ~70 | Methylene carbon adjacent to the ether oxygen (-C H₂-O-).[5][6] | |

| ~34 | Methylene carbon adjacent to the bromine atom (-C H₂-Br). | |

| ~33, ~29, ~28, ~25 | Remaining methylene carbons of the hexyl chain. | |

| Mass Spectrometry | M⁺ peaks at m/z ~270 and ~272 (approx. 1:1 ratio) | Characteristic isotopic pattern for a molecule containing one bromine atom. |

| m/z = 91 | Tropylium cation ([C₇H₇]⁺), a very common and stable fragment indicating the presence of a benzyl group. |

Synthesis and Mechanism

The most common and efficient route to this compound is the Williamson Ether Synthesis .[7] This venerable Sₙ2 reaction provides a clean and high-yielding pathway.[7][8]

Rationale and Reagent Selection

The synthesis involves the reaction of an alkoxide with an alkyl halide.[8] For this compound, there are two theoretical pathways. The scientifically sound choice is Pathway A , as it avoids a major competing side reaction.

-

Pathway A (Preferred): Benzyl alcohol is deprotonated to form benzyl alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,6-dibromohexane.

-

Pathway B (Disfavored): 6-Bromohexan-1-ol is deprotonated, and the resulting alkoxide attacks benzyl bromide. While viable, this pathway is less efficient if starting from scratch, as 6-bromohexan-1-ol is often prepared from 1,6-hexanediol, adding steps. The primary reason for preferring Pathway A is the nature of the halide. Sₙ2 reactions are most efficient with primary alkyl halides.[8] Benzyl bromide is a primary halide with no beta-hydrogens, making it an excellent substrate for Sₙ2 reactions with virtually no risk of E2 elimination.[7]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always conduct a thorough risk assessment before beginning any experiment.

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions and an inert atmosphere are critical because sodium hydride reacts violently with water, and the alkoxide intermediate is also sensitive to moisture.

-

-

Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

-

Causality: The slow, cooled addition of alcohol controls the exothermic reaction and the rate of hydrogen gas production. Stirring ensures complete deprotonation to form the sodium benzoxide nucleophile.

-

-

Sₙ2 Reaction: Add a solution of 1,6-dibromohexane (5.0 eq.) in anhydrous THF to the flask. Heat the reaction mixture to a gentle reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Causality: A large excess of the dibromoalkane is used to minimize the formation of the bis-ether byproduct (1,6-bis(benzyloxy)hexane), where the product reacts with another equivalent of benzoxide. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

-

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Causality: The quench neutralizes any remaining base. Extraction isolates the organic product from the aqueous phase, and the brine wash and drying steps remove residual water.

-

-

Purification: Concentrate the organic extract under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a clear oil.

-

Causality: Chromatography is essential to separate the desired product from the excess 1,6-dibromohexane and any minor byproducts.

-

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional ends.

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the benzyloxyhexyl moiety onto a wide range of nucleophiles, including:

-

Amines: Formation of secondary or tertiary amines, leading to complex scaffolds for drug discovery.

-

Azides: Reaction with sodium azide to form an azido-terminated linker, which can then be reduced to a primary amine or used in "click" chemistry (Huisgen cycloaddition).

-

Alkoxides/Phenoxides: Creation of unsymmetrical di-ethers.

-

Thiolates: Synthesis of thioethers.

-

Carboxylates: Formation of ester linkages.

This reactivity is the cornerstone of its use as a linker, connecting a molecule of interest to the benzyloxy-protected terminus.

Deprotection of the Benzyl Ether

The benzyl ether group is a robust protecting group, stable to a wide range of acidic, basic, and oxidative/reductive conditions. However, it can be selectively and cleanly removed under specific conditions, most commonly catalytic hydrogenolysis .[7][9]

-

Mechanism: The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[7] This process, known as hydrogenolysis, cleaves the C-O bond of the benzyl ether to liberate the free primary alcohol and toluene as a byproduct.[7]

-

Significance: This deprotection strategy is exceptionally mild and high-yielding.[7] Its orthogonality allows for the unmasking of the hydroxyl group at a late stage in a synthesis, after the alkyl bromide end has been functionalized, without disturbing other sensitive functional groups in the molecule.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a skin and eye irritant.[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P264: Wash skin thoroughly after handling.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Store in a tightly closed container in a dry, cool place.[3][11]

References

-

Safety Data Sheet - 3M. [Link]

-

Safety data sheet - British Pharmacopoeia. [Link]

-

Procuring High-Purity this compound: A Guide for Researchers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound (C13H19BrO) - PubChemLite. [Link]

-

HEXYL BROMIDE - Ataman Kimya. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

-

18.2 Synthesis of Ethers - Chemistry LibreTexts. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

synthesis & cleavage of benzyl ethers - YouTube. [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

-

6-(4-phenyl-butoxy)-hexyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 54247-27-7 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C13H19BrO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. pharmacopoeia.com [pharmacopoeia.com]

An In-Depth Technical Guide to Benzyl 6-Bromohexyl Ether: A Versatile Bifunctional Reagent in Advanced Synthesis

This guide provides an in-depth technical examination of Benzyl 6-Bromohexyl Ether, CAS number 54247-27-7. It is designed for researchers, scientists, and drug development professionals who utilize advanced synthetic intermediates. We will move beyond simple data recitation to explore the molecule's strategic value, focusing on the causality behind its synthesis, reactivity, and application in complex molecular design.

Strategic Overview: The Molecular Utility of this compound

This compound is a bifunctional organic compound prized for its utility as a linker and a building block in multi-step organic synthesis.[1] Its structure incorporates two key features at opposite ends of a flexible six-carbon aliphatic chain:

-

A benzyl ether group : This serves as a robust protecting group for a primary alcohol, which is stable under a wide range of reaction conditions but can be selectively removed when needed.[2][3]

-

A primary alkyl bromide : This functional group is an excellent electrophile, poised for reliable nucleophilic substitution reactions to form new carbon-heteroatom bonds.[1]

This dual nature allows for the sequential and controlled introduction of different molecular fragments, making it an invaluable tool in the synthesis of pharmaceuticals, materials, and specialty chemicals.[1]

Physicochemical and Spectroscopic Profile

Accurate identification and confirmation of purity are paramount in any synthetic workflow. The physical and spectroscopic data for this compound provide a clear fingerprint for quality assessment.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 54247-27-7 | [4][5] |

| Molecular Formula | C₁₃H₁₉BrO | [4][5] |

| Molecular Weight | 271.20 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 320.1°C at 760 mmHg (Predicted) | [4][7] |

| Density | ~1.21 g/cm³ | [4][7] |

| Refractive Index | ~1.522 | [4][5] |

| Purity | Typically >97.0% (GC) | [1][5] |

| Synonyms | {[(6-bromohexyl)oxy]methyl}benzene, Benzyloxyhexyl Bromide | [5][7] |

Spectroscopic Signature for Structural Verification

A key aspect of trustworthiness in any protocol is the ability to validate each intermediate. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. Key expected signals include:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl group.

-

A characteristic singlet at ~4.5 ppm for the 2 benzylic protons (-O-CH₂ -Ph).

-

Two triplets in the range of ~3.4-3.6 ppm. One corresponds to the methylene group adjacent to the ether oxygen (-CH₂ -O-), and the other, slightly downfield, corresponds to the methylene group attached to the bromine (-CH₂ -Br).

-

A series of multiplets in the upfield region (~1.4-1.9 ppm) for the remaining 8 protons of the central methylene groups in the hexyl chain.

-

-

¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon skeleton.[8] Expected signals would appear for the aromatic carbons, the benzylic carbon (~73 ppm), the carbons adjacent to the heteroatoms (~70 ppm for C-O and ~34 ppm for C-Br), and the remaining aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M⁺ and M+2 peaks of nearly equal intensity). Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and the cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium cation).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for both aromatic (~3030 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, a strong C-O ether stretch (~1100 cm⁻¹), and C=C stretches for the aromatic ring (~1450-1600 cm⁻¹).

Synthesis and Purification Protocol

The most common and efficient method for preparing this compound is via the Williamson ether synthesis , a robust Sₙ2 reaction.[2][3] This protocol outlines the synthesis from 6-bromohexan-1-ol and benzyl bromide.

Rationale of Experimental Choices

-

Reactants: 6-bromohexan-1-ol is chosen as the nucleophile precursor. Its primary alcohol is readily deprotonated. Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to its primary nature and the lack of β-hydrogens, which minimizes competing elimination reactions.[2]

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide. This drives the reaction to completion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an ideal aprotic polar solvent. It readily dissolves the reactants and does not interfere with the strong base or the Sₙ2 mechanism.

-

Purification: Flash column chromatography is the standard method for separating the desired ether product from unreacted starting materials and by-products like dibenzyl ether.[9]

Step-by-Step Experimental Workflow

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

-

Washing: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Nucleophile Addition: Dissolve 6-bromohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the alkoxide is formed.

-

Electrophile Addition: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours) to ensure completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any remaining NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Verification: Combine the product-containing fractions and concentrate under reduced pressure. Confirm the identity and purity of the colorless oil using the spectroscopic methods described in Section 2.2.

Visualization of Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Core Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its predictable, orthogonal reactivity, which allows it to serve as a versatile linker. Linker chemistry is critical in drug design, influencing the stability, solubility, and release mechanisms of targeted therapies like Antibody-Drug Conjugates (ADCs).[10][11]

The Heterobifunctional Linker Principle

The molecule's design allows for two distinct chemical transformations that generally do not interfere with one another. This principle is illustrated below.

Caption: Dual reactivity of this compound as a bifunctional linker.

Application 1: Conjugation via the Alkyl Bromide

The primary bromide is a potent electrophile for Sₙ2 reactions. This allows for the stable covalent attachment of the linker to a variety of nucleophilic functional groups commonly found in biomolecules or synthetic payloads:

-

Amine Conjugation: Reaction with primary or secondary amines yields a stable secondary or tertiary amine linkage, respectively. This is a common method for attaching linkers to lysine residues in proteins.

-

Thiol Conjugation: Reaction with thiols (e.g., from cysteine residues) forms a stable thioether bond.

-

Carboxylate Conjugation: Reaction with a carboxylate salt produces an ester linkage.

The six-carbon chain provides spatial separation between the conjugated moieties, which can be critical for maintaining the biological activity of a drug or protein.

Application 2: The Benzyl Ether as a Cleavable Protecting Group

The benzyl ether group is exceptionally stable to a broad range of reagents, including strong bases, nucleophiles, and many oxidizing/reducing agents, making it an ideal protecting group during multi-step synthesis. Its primary value, however, lies in its selective cleavage under mild conditions.

The most common deprotection method is catalytic hydrogenolysis .[2]

-

Conditions: The compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

-

Mechanism: This reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond of the benzyl group.

-

Outcome: The reaction is very clean, yielding the deprotected primary alcohol, with toluene as the only by-product, which is easily removed.[2]

This deprotection strategy is orthogonal to many other protecting groups, providing chemists with precise control over the synthetic sequence. For example, one could first conjugate a payload via the bromide terminus and then, in a final step, deprotect the benzyl ether to reveal a hydroxyl group for further functionalization or to unmask the active form of a molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[5][12] The GHS signal word is "Warning" with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.[12] In case of skin contact, wash immediately with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes.[14]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[7]

-

Spill & Disposal: In case of a spill, collect as much material as possible and place it in a sealed container for disposal.[14] Dispose of the chemical in accordance with all applicable local, regional, and national regulations.

Conclusion

This compound (CAS 54247-27-7) is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value is derived from its well-defined bifunctional nature, combining a reactive electrophilic site for conjugation with a stable, yet selectively cleavable, protecting group. This combination provides a reliable platform for constructing complex molecules with precise control, making it a highly relevant and powerful reagent in the fields of drug discovery, medicinal chemistry, and materials science.

References

-

Safety Data Sheet SECTION 1: Identification. 3M. [Link]

-

Safety data sheet - Benzyl benzoate. British Pharmacopoeia. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Procuring High-Purity this compound: A Guide for Researchers. Tejahn. [Link]

-

This compound (C13H19BrO). PubChemLite. [Link]

-

SPECTRA PROBLEM #6 SOLUTION. University of Calgary. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

synthesis & cleavage of benzyl ethers. ChemHelp ASAP via YouTube. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses Procedure. [Link]

-

Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]

-

Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PubMed Central, NIH. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. [Link]

-

3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. [Link]

-

benzyl chloromethyl ether. Organic Syntheses Procedure. [Link]

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. [Link]

-

This compound 97.0+%, TCI America™. Fisher Scientific. [Link]

-

Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PubMed Central, NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ias.ac.in [ias.ac.in]

- 4. echemi.com [echemi.com]

- 5. This compound | 54247-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CAS RN 54247-27-7 | Fisher Scientific [fishersci.ca]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(54247-27-7) 13C NMR [m.chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to the Williamson Ether Synthesis of Benzyl 6-Bromohexyl Ether

Abstract

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of Benzyl 6-Bromohexyl Ether, a valuable bifunctional molecule in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and critical considerations for process optimization and characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the practical knowledge required for the successful and reproducible synthesis of this and similar ether compounds.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 54247-27-7) is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials science precursors.[1] Its utility stems from its bifunctional nature, possessing a stable benzyl ether protecting group at one end of a hexyl chain and a reactive bromo- functionality at the other. This structure allows for the sequential introduction of different molecular fragments, making it a versatile building block in multi-step synthetic strategies.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for the preparation of ethers.[2][3] The reaction typically involves the S(_N)2 displacement of a halide by an alkoxide ion, forming a new ether linkage.[2][3] This guide will focus on a robust and scalable laboratory procedure for the synthesis of this compound from benzyl alcohol and 6-bromohexan-1-ol.

The Underlying Chemistry: A Mechanistic Perspective

The Williamson ether synthesis proceeds via a two-step mechanism, as illustrated below. The success of the synthesis hinges on the efficient execution of both steps and the mitigation of potential side reactions.

Step 1: Deprotonation to Form the Alkoxide

The first step involves the deprotonation of the alcohol, in this case, benzyl alcohol, by a strong base to form a highly nucleophilic alkoxide.

`dot digraph "Williamson_Ether_Synthesis_Step_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];

} ` Caption: Deprotonation of Benzyl Alcohol.

The choice of base is critical. While weaker bases can be used for more acidic alcohols, for a primary alcohol like benzyl alcohol, a strong, non-nucleophilic base is preferred to ensure complete and rapid formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice for this transformation.[4][5] The reaction with NaH is irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium towards the alkoxide.[6]

Step 2: Nucleophilic Substitution (S(_N)2)

The second step is the nucleophilic attack of the newly formed benzyl alkoxide on the electrophilic carbon of the alkyl halide, 6-bromohexan-1-ol. This proceeds via a classic S(_N)2 mechanism.[2][3]

`dot digraph "Williamson_Ether_Synthesis_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];

} ` Caption: S(_N)2 reaction to form the ether.

For an efficient S(_N)2 reaction, the alkyl halide should be primary or secondary and unhindered.[2][3] In this synthesis, 6-bromohexan-1-ol is a primary alkyl halide, which is ideal for minimizing the competing E2 elimination side reaction. The choice of solvent is also crucial; polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are excellent choices as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive.[4]

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Benzyl Alcohol | 108.14 | 10.81 g (10.4 mL) | 0.10 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 4.40 g | 0.11 | 1.1 |

| 6-Bromohexan-1-ol | 181.07 | 18.11 g (13.7 mL) | 0.10 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Saturated Ammonium Chloride (aq. solution) | - | 100 mL | - | - |

| Diethyl Ether | - | 300 mL | - | - |

| Brine (saturated NaCl solution) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - | - |

| Silica Gel (for column chromatography) | - | q.s. | - | - |

| Hexane/Ethyl Acetate (for chromatography) | - | q.s. | - | - |

Reaction Setup and Procedure

`dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#4285F4"]; edge [color="#34A853"];

} ` Caption: Experimental workflow for the synthesis.

-

Preparation of the Alkoxide: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol). The mineral oil can be removed by washing with dry hexanes, followed by careful decantation of the solvent under a nitrogen atmosphere. Add 100 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (10.81 g, 0.10 mol) dropwise via a syringe over 15 minutes. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

-

Ether Formation: To the stirred suspension of sodium benzoxide, add a solution of 6-bromohexan-1-ol (18.11 g, 0.10 mol) in 100 mL of anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain it for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a colorless to pale yellow oil.[1] Purification is achieved by flash column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate is typically effective. Start with 100% hexane and gradually increase the polarity to 95:5 hexane:ethyl acetate.

-

Monitoring: Collect fractions and monitor by TLC. The product, this compound, is less polar than the starting 6-bromohexan-1-ol.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a clear oil. A typical yield for this type of reaction is in the range of 70-85%.[2][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the benzyl and hexyl moieties.

-

Aromatic protons: A multiplet around δ 7.25-7.40 ppm (5H).

-

Benzylic protons: A singlet around δ 4.50 ppm (2H).

-

Methylene protons adjacent to the ether oxygen: A triplet around δ 3.45 ppm (2H).

-

Methylene protons adjacent to the bromine: A triplet around δ 3.40 ppm (2H).

-

Other methylene protons of the hexyl chain: Multiplets between δ 1.30-1.90 ppm (8H).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide confirmation of the carbon framework.[8]

-

Aromatic carbons: Peaks between δ 127-139 ppm.

-

Benzylic carbon: A peak around δ 73 ppm.

-

Methylene carbon adjacent to the ether oxygen: A peak around δ 70 ppm.

-

Methylene carbon adjacent to the bromine: A peak around δ 34 ppm.

-

Other methylene carbons of the hexyl chain: Peaks in the range of δ 25-33 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (270.06 g/mol for C₁₃H₁₉BrO).[9] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.

Critical Discussion and Troubleshooting

Choice of Reagents and Conditions

-

Base: The use of a slight excess of sodium hydride (1.1 equivalents) ensures the complete deprotonation of benzyl alcohol.

-

Solvent: Anhydrous THF is an excellent solvent for this reaction. It is polar enough to dissolve the reactants and intermediates, and its boiling point allows for a convenient reflux temperature.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent S(_N)2 reaction is heated to reflux to increase the reaction rate.

Potential Side Reactions and Mitigation

-

E2 Elimination: While minimized by the use of a primary alkyl halide, some elimination of HBr from 6-bromohexan-1-ol to form hex-5-en-1-ol can occur, especially at higher temperatures. Using the stoichiometric amount of the alkyl halide and maintaining the recommended reaction temperature helps to suppress this side reaction.

-

Reaction with Solvent: In some cases, strong bases like NaH can react with solvents like DMF, especially at elevated temperatures. THF is generally more robust under these conditions.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete deprotonation of benzyl alcohol. | Ensure the use of anhydrous solvent and a fresh, active batch of sodium hydride. |

| Incomplete S(_N)2 reaction. | Increase the reaction time or consider a higher boiling point solvent like DMF (use with caution). | |

| Loss of product during work-up or purification. | Ensure complete extraction and careful column chromatography. | |

| Presence of Starting Materials | Insufficient reaction time or temperature. | Increase reflux time and monitor closely by TLC. |

| Formation of Byproducts | Presence of water in the reaction. | Use flame-dried glassware and anhydrous solvents. |

| E2 elimination. | Maintain the reaction temperature at a gentle reflux. |

Conclusion

The Williamson ether synthesis is a powerful and versatile method for the preparation of ethers. The synthesis of this compound, as detailed in this guide, is a representative example of this important transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for the successful execution of this synthesis in a laboratory setting.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]

-

YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

PubChemLite. This compound (C13H19BrO). [Link]

-

PubChemLite. This compound (C13H19BrO). [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

YouTube. synthesis & cleavage of benzyl ethers. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Magritek. Column Chromatography. [Link]

-

University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. byjus.com [byjus.com]

- 8. This compound(54247-27-7) 13C NMR [m.chemicalbook.com]

- 9. PubChemLite - this compound (C13H19BrO) [pubchemlite.lcsb.uni.lu]

A Guide to the Structural Elucidation of Benzyl 6-Bromohexyl Ether: An NMR-Centric Approach

Introduction: The Need for Precision in Synthetic Intermediates

In the landscape of pharmaceutical and materials science research, the synthetic utility of bifunctional molecules is paramount. Benzyl 6-bromohexyl ether (CAS No. 54247-27-7) represents a key chemical intermediate, offering a versatile scaffold for drug development and complex organic synthesis.[1][2] Its structure incorporates a stable benzyl ether protecting group and a reactive primary alkyl bromide, allowing for sequential and site-selective chemical modifications.

The efficacy and reproducibility of any synthesis relying on this intermediate are directly tied to its structural integrity and purity. Even minor impurities can lead to unwanted side reactions, impacting yields and the biological or material properties of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural verification and quality assessment of such compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound, offering researchers a definitive reference for its characterization. We will explore not just the data itself, but the underlying principles that dictate the spectral appearance of this molecule.

Molecular Structure & Spectroscopic Blueprint

To interpret the NMR spectra, we must first visualize the molecule's structure and identify the unique proton and carbon environments. Each chemically non-equivalent nucleus will give rise to a distinct signal, providing a complete map of the molecular framework.

Figure 1: Labeled structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of this compound is characterized by distinct regions corresponding to the aromatic, benzylic, ether-linked, alkyl, and bromide-adjacent protons.

Causality of Chemical Shifts and Multiplicities

-

Aromatic Protons (H²⁻⁶): These five protons on the benzene ring are deshielded by the ring's π-electron system (anisotropy effect) and thus appear far downfield.[3] They typically overlap to form a complex multiplet around 7.26-7.38 ppm.[4]

-

Benzylic Protons (H⁷): The two protons on the carbon adjacent to both the aromatic ring and the ether oxygen (C⁷) are deshielded by both groups. They appear as a sharp singlet around 4.50 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with.[5][6]

-

Methylene Protons α to Ether Oxygen (H⁹): These protons are deshielded by the adjacent electronegative oxygen atom.[7] They resonate around 3.47 ppm and appear as a triplet, as they are coupled to the two neighboring protons on C¹⁰ (n+1 = 2+1 = 3).

-

Methylene Protons α to Bromine (H¹⁴): The protons on the carbon directly attached to the bromine atom are significantly deshielded due to bromine's electronegativity.[8] This signal appears as a triplet around 3.41 ppm, coupled to the two adjacent protons on C¹³.

-

Alkyl Chain Protons (H¹⁰, H¹¹, H¹², H¹³): The remaining eight protons of the hexyl chain reside in the more shielded aliphatic region of the spectrum (1.35-1.90 ppm). They appear as overlapping multiplets due to complex coupling with their respective neighbors.

Quantitative Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H²⁻⁶ (Ar-H ) | ~ 7.32 | 5H | m | - |

| H⁷ (Ph-CH ₂-O) | ~ 4.50 | 2H | s | - |

| H⁹ (-O-CH ₂) | ~ 3.47 | 2H | t | ~ 6.6 |

| H¹⁴ (-CH ₂-Br) | ~ 3.41 | 2H | t | ~ 6.8 |

| H¹³ (-CH ₂-CH₂Br) | ~ 1.87 | 2H | p (quintet) | ~ 6.7 |

| H¹⁰ (-O-CH₂-CH ₂) | ~ 1.63 | 2H | p (quintet) | ~ 6.7 |

| H¹¹/H¹² (-CH₂-CH₂ -CH₂ -CH₂-) | ~ 1.40 | 4H | m | - |

s = singlet, t = triplet, p = pentet (quintet), m = multiplet

Figure 2: Key ¹H-¹H spin-spin coupling relationships in the alkyl chain.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see 11 distinct signals, as the ortho (C²/C⁶) and meta (C³/C⁵) carbons of the phenyl ring are chemically equivalent due to free rotation.

Causality of Chemical Shifts

-

Aromatic Carbons (C¹⁻⁶): These sp²-hybridized carbons appear in the downfield region (127-139 ppm).[9] The ipso-carbon (C¹), to which the benzyloxy group is attached, is typically the most deshielded of this group.

-

Benzylic and Ether-linked Carbons (C⁷, C⁹): The benzylic carbon (C⁷) and the first carbon of the hexyl chain (C⁹) are both bonded to oxygen, a highly electronegative atom, which deshields them significantly.[10] They appear in the 70-73 ppm range.

-

Brominated Carbon (C¹⁴): The carbon atom directly bonded to bromine is deshielded and typically appears around 33-34 ppm.[11][12]

-

Alkyl Chain Carbons (C¹⁰, C¹¹, C¹², C¹³): These sp³-hybridized carbons are the most shielded and appear in the upfield region of the spectrum, generally between 25 and 33 ppm.[13][14]

Quantitative Data Summary: ¹³C NMR

The table below details the predicted chemical shifts for each unique carbon atom in this compound.

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C¹ (Ar-C ) | ~ 138.6 |

| C⁴ (para-C ) | ~ 128.4 |

| C³/C⁵ (meta-C ) | ~ 128.3 |

| C²/C⁶ (ortho-C ) | ~ 127.6 |

| C⁷ (Ph-C H₂-O) | ~ 72.9 |

| C⁹ (-O-C H₂) | ~ 70.2 |

| C¹⁴ (-C H₂-Br) | ~ 33.8 |

| C¹³ (-C H₂-CH₂Br) | ~ 32.6 |

| C¹⁰ (-O-CH₂-C H₂) | ~ 29.5 |

| C¹² (-CH₂-C H₂-CH₂-) | ~ 27.9 |

| C¹¹ (-CH₂-C H₂-CH₂-) | ~ 25.8 |

Part 3: Experimental Protocol: Synthesis and Characterization

A robust and reproducible synthesis is critical for obtaining high-purity material for research. This compound is efficiently prepared via the Williamson ether synthesis, a classic SN2 reaction.[15][16]

Synthesis Workflow: Williamson Ether Synthesis

Figure 3: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Deprotonation (Alkoxide Formation):

-

Charge the flask with sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.

-

Add anhydrous tetrahydrofuran (THF) via cannula. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium benzylalkoxide.[16] THF is an ideal aprotic solvent that solubilizes the reactants without interfering. The reaction is performed under inert (N₂) atmosphere as NaH reacts violently with water.

-

-

Nucleophilic Substitution (Ether Formation):

-

To the resulting alkoxide solution, add 1,6-dibromohexane (3.0 to 5.0 equivalents) neat or dissolved in THF.

-

Causality: A large excess of the dibromoalkane is used to minimize the formation of the symmetrical diether byproduct (1,6-bis(benzyloxy)hexane). The reaction proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the primary carbon of the alkyl halide.[15][17]

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC until the benzyl alcohol is consumed (typically 4-6 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and cautiously quench by the slow addition of water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Characterization:

-

Prepare a sample for NMR by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity against the reference data provided in this guide.

-

Conclusion

The comprehensive ¹H and ¹³C NMR data presented in this guide serve as a critical benchmark for the structural verification of this compound. Understanding the rationale behind the observed chemical shifts and coupling patterns—from the anisotropic effects of the benzene ring to the inductive effects of the oxygen and bromine substituents—empowers researchers to confidently identify their synthesized material. By coupling this spectral knowledge with the robust Williamson ether synthesis protocol, scientists and drug development professionals can ensure the high quality and integrity of this vital synthetic intermediate, paving the way for successful and reproducible research outcomes.

References

-

Supporting Information, Angewandte Chemie. (Note: While not containing the target molecule, this source provides examples of NMR data for complex organic molecules, illustrating typical reporting standards.) Available at: [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). St. Mary's University. Available at: [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 8. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane. Available at: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

-

University of Bath. 13C NMR Spectroscopy. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

-

University of Puget Sound. NMR Chemical Shifts. Available at: [Link]

-

University College London (UCL). Chemical shifts. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chem Help ASAP. chemical shift and ppm values in 1H NMR spectroscopy. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Available at: [Link]

-

PubChemLite. This compound (C13H19BrO). Available at: [Link]

-

Chemdad. This compound. Available at: [Link]

-

ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hil8_sln.html [ursula.chem.yale.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. Benzene(71-43-2) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (6-Bromohexyloxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromohexyloxymethyl)benzene is a bifunctional organic compound that holds significant potential as a versatile building block and linker in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a stable benzyl ether protecting group and a reactive terminal alkyl bromide, allows for sequential and controlled chemical modifications. This guide provides a comprehensive overview of the physical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is curated to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

| Property | Estimated Value | Rationale/Comparison Compounds |

| Molecular Formula | C₁₃H₁₉BrO | - |

| Molecular Weight | 271.20 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on similar benzyl ethers and alkyl bromides. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than benzyl butyl ether (b.p. ~220 °C) due to the longer alkyl chain and bromine atom. |

| Melting Point | Not applicable (liquid at room temp.) | Similar to other medium-chain ethers and alkyl halides. |

| Density | ~1.1 - 1.2 g/mL | Expected to be denser than water due to the bromine atom. Bromobenzene has a density of 1.5 g/mL. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Hexanes) | Typical for ethers and alkyl halides of this molecular weight. |

| Refractive Index | ~1.51 - 1.53 | In the range of similar aromatic ethers. |

Synthesis of (6-Bromohexyloxymethyl)benzene

The most direct and efficient method for the preparation of (6-Bromohexyloxymethyl)benzene is the Williamson ether synthesis. This robust S(_N)2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[1][2] In this case, benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with an excess of 1,6-dibromohexane.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Synthesis of Benzyl 6-Bromohexyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Benzyl 6-bromohexyl ether (CAS No. 54247-27-7) is a bifunctional organic compound of significant interest in the fields of pharmaceutical sciences, materials science, and synthetic chemistry.[1] Its structure, featuring a stable benzyl ether protecting group at one end of a hexyl chain and a reactive alkyl bromide at the other, makes it a highly valuable and versatile synthetic intermediate.[2][3] This guide provides a comprehensive technical overview of its synthesis, focusing on the selection of starting materials and the underlying chemical principles that govern the reaction.

The primary utility of this compound lies in its role as a linker or spacer molecule. The terminal bromide is an excellent leaving group, readily participating in nucleophilic substitution reactions to attach the benzyloxyhexyl moiety to a target molecule.[4] The benzyl group serves as a robust protecting group for the alcohol, stable to a wide range of reaction conditions but easily removable under specific hydrogenolysis conditions. This dual functionality is frequently exploited in the synthesis of complex molecules, including pharmaceutical agents and functionalized polymers.[2][5]

Retrosynthetic Analysis and Selection of Starting Materials

A retrosynthetic analysis of this compound reveals two primary and logical synthetic disconnections based on the Williamson ether synthesis, which remains the most straightforward and widely used method for preparing ethers.[6][7]

Scheme 1: Retrosynthetic Pathways

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Safety Precaution: Sodium hydride reacts violently with water and is flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8] Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (N₂ or Ar)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Reagents:

-

Benzyl Alcohol (1.0 eq)

-

Sodium Hydride, 60% dispersion in mineral oil (1.1 eq)

-

1,6-Dibromohexane (5.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Setup: Assemble the dry three-neck flask with a stirrer, reflux condenser, and dropping funnel under a positive pressure of inert gas.

-

Base Addition: In the flask, suspend sodium hydride (1.1 eq) in anhydrous THF.

-

Alcohol Addition: Dissolve benzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium benzoxide.

-

Electrophile Addition: Add 1,6-dibromohexane (5.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether (or ethyl acetate). Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain the desired monosubstituted ether, unreacted 1,6-dibromohexane, and potentially a small amount of the disubstituted byproduct. Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the benzyl and hexyl moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage and the absence of the O-H stretch from the starting alcohol.

Workflow and Logic Diagram

Caption: General experimental workflow for the synthesis and purification.

References

- Williamson Ether Synthesis. (n.d.). From Department of Chemistry, University of California, Davis.

- Moroz, A. A., & Shvartsberg, M. S. (1974). Russian Chemical Reviews, 43(8), 679.

-

Procuring High-Purity this compound: A Guide for Researchers. (2026, January 8). Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Importance of 6-Bromo-1-Hexanol in Organic Synthesis. (n.d.). Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 7). Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

BOJN Scientific (GD) Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [bojnsci.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C13H19BrO) [pubchemlite.lcsb.uni.lu]

- 4. 6-Bromo-1-hexanol, 4286-55-9 | BroadPharm [broadpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

Benzyl 6-Bromohexyl Ether molecular weight and formula

An In-depth Technical Guide to Benzyl 6-Bromohexyl Ether for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond basic data to provide actionable insights into its synthesis, application, and handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 54247-27-7) is a bifunctional organic compound widely utilized as a key intermediate in multi-step organic synthesis.[1] Its structure incorporates a stable benzyl ether, which can serve as a protecting group, and a terminal alkyl bromide, which is a versatile handle for nucleophilic substitution reactions. This dual-functionality makes it an invaluable building block for introducing a benzyloxy-terminated six-carbon spacer into target molecules.[1]

The fundamental properties of this reagent are summarized below. Adherence to these specifications is critical for reproducibility in experimental design.

| Property | Value | Source(s) |